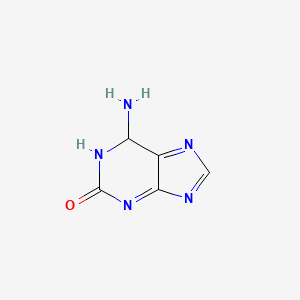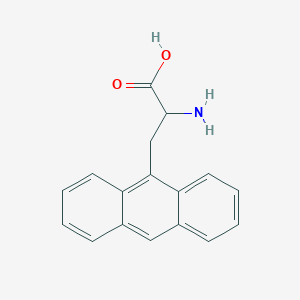
6-Amino-1,6-dihydropurin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Amino-1,6-dihydropurin-2-one, also known as guanine, is a naturally occurring purine derivative. It is one of the four main nucleobases found in the nucleic acids DNA and RNA. Guanine plays a crucial role in the storage and transmission of genetic information. Its structure consists of a fused pyrimidine-imidazole ring system with an amino group at the 6th position and a keto group at the 2nd position .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Amino-1,6-dihydropurin-2-one can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2,6-diaminopurine with formic acid can yield guanine . Another method involves the use of 2-fluoro-6-amino-adenosine as a starting material, which undergoes nucleophilic substitution to introduce the desired functional groups .
Industrial Production Methods: Industrial production of guanine typically involves the extraction from natural sources, such as fish scales and bird excrement, where it is found in significant quantities. The extracted material is then purified through crystallization and other separation techniques to obtain high-purity guanine .
Chemical Reactions Analysis
Types of Reactions: 6-Amino-1,6-dihydropurin-2-one undergoes various chemical reactions, including:
Oxidation: Guanine can be oxidized to form 8-oxoguanine, a common DNA lesion.
Reduction: Reduction reactions can convert guanine to its dihydro form.
Substitution: Guanine can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.
Reduction: Sodium borohydride or catalytic hydrogenation can be employed for reduction.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution.
Major Products:
8-oxoguanine: Formed through oxidation.
Dihydroguanine: Formed through reduction.
Substituted guanine derivatives: Formed through nucleophilic substitution.
Scientific Research Applications
6-Amino-1,6-dihydropurin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of various purine derivatives and nucleotides.
Biology: Guanine is essential for the structure and function of nucleic acids, playing a key role in genetic coding and protein synthesis.
Medicine: Guanine derivatives are explored for their potential antiviral, anticancer, and antimicrobial properties.
Industry: Guanine is used in cosmetics for its light-reflecting properties and in the production of specialty pigments
Mechanism of Action
The mechanism of action of 6-Amino-1,6-dihydropurin-2-one involves its incorporation into nucleic acids. In DNA and RNA, guanine pairs with cytosine through hydrogen bonding, contributing to the stability and integrity of the genetic material. Guanine’s interactions with other molecules, such as proteins and enzymes, are crucial for various cellular processes, including replication, transcription, and repair .
Comparison with Similar Compounds
Adenine: Another purine base found in DNA and RNA, pairs with thymine in DNA and uracil in RNA.
Hypoxanthine: An intermediate in purine metabolism, structurally similar to guanine but lacks the amino group at the 6th position.
Xanthine: A purine base involved in the degradation of adenine and guanine, differs from guanine by having a keto group at the 2nd position instead of an amino group
Uniqueness: Guanine’s unique structure, with an amino group at the 6th position and a keto group at the 2nd position, allows it to form stable hydrogen bonds with cytosine. This specific pairing is essential for the accurate transmission of genetic information and the overall stability of the DNA double helix .
Properties
Molecular Formula |
C5H5N5O |
|---|---|
Molecular Weight |
151.13 g/mol |
IUPAC Name |
6-amino-1,6-dihydropurin-2-one |
InChI |
InChI=1S/C5H5N5O/c6-3-2-4(8-1-7-2)10-5(11)9-3/h1,3H,6H2,(H,9,11) |
InChI Key |
IYFZTHDDMQSRGV-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC2=NC(=O)NC(C2=N1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(4R)-4-[(1R,4Z,8Z,10Z,12S,15R,17R)-17-hydroxy-5,12-dimethyl-3-oxo-2,16-dioxabicyclo[13.3.1]nonadeca-4,8,10-trien-17-yl]-1,3-thiazolidin-2-one](/img/structure/B15132521.png)



![3lambda-Thia-8-azabicyclo[3.2.1]octane 3,3-dioxide](/img/structure/B15132545.png)


-rhenium](/img/structure/B15132556.png)

![(2Z)-2-({[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}imino)-2-(4-chlorophenyl)acetamide](/img/structure/B15132575.png)
